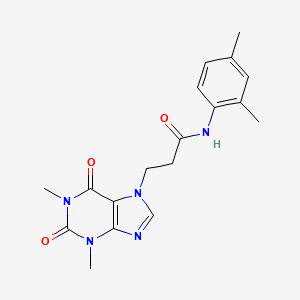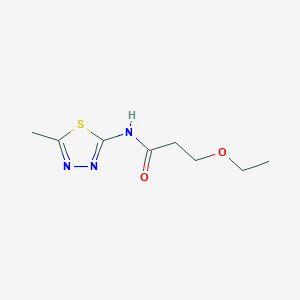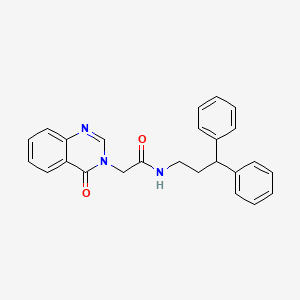![molecular formula C16H19ClN4O4S B11161448 4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B11161448.png)
4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes an acetylamino group, a chloro group, an ethoxyethyl group, and a thiadiazolyl group attached to a methoxybenzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts and solvents that facilitate the desired transformations .
化学反应分析
Types of Reactions
4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares a similar core structure but lacks the ethoxyethyl and thiadiazolyl groups.
2-methoxy-4-acetamido-5-chlorobenzoic acid: Another related compound with a similar benzamide core but different substituents.
Uniqueness
The presence of the ethoxyethyl and thiadiazolyl groups in 4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide distinguishes it from other similar compounds.
属性
分子式 |
C16H19ClN4O4S |
|---|---|
分子量 |
398.9 g/mol |
IUPAC 名称 |
4-acetamido-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H19ClN4O4S/c1-4-25-6-5-14-20-21-16(26-14)19-15(23)10-7-11(17)12(18-9(2)22)8-13(10)24-3/h7-8H,4-6H2,1-3H3,(H,18,22)(H,19,21,23) |
InChI 键 |
VKQFTQRDNFYARH-UHFFFAOYSA-N |
规范 SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11161366.png)
![4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11161372.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11161378.png)

![methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161395.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-phenylalanine](/img/structure/B11161404.png)
![methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161412.png)
![methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161424.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11161427.png)




![N-(4,6-dimethylpyrimidin-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11161470.png)
